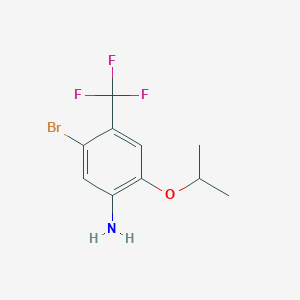

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is an organic compound characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a suitable phenylamine derivative, followed by the introduction of the isopropoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halides, nitriles, or organometallic compounds are employed under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized phenylamine derivatives.

Scientific Research Applications

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-isopropoxy-4-(trifluoromethyl)pyridine

- 4-Bromo-2-isopropyl-5-methylphenol

- 2-Bromo-5-(trifluoromethoxy)pyridine

Uniqueness

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to a phenylamine structure. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions. The molecular formula for this compound is C12H13BrF3N.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that this compound may exhibit:

- Antidepressant Activity : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially alleviating symptoms of depression .

- CNS Activity : The alteration of locomotor activity in animal models suggests a central nervous system (CNS)-mediated response, indicating potential applications in treating CNS disorders such as Parkinson's and Alzheimer's diseases .

- Cardiovascular Effects : There are indications that this compound could influence cardiovascular functions, possibly through modulation of the urotensin II receptor, which is linked to various cardiovascular diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example:

- Receptor Binding : Interaction studies have shown that this compound can bind to urotensin II receptors, which play a role in regulating blood pressure and cardiovascular function .

- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism, impacting mood and behavior .

Synthesis Methods

Several methods can be employed to synthesize this compound:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

- Reduction Reactions : Nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)aniline | Bromine and trifluoromethyl groups | Lacks isopropoxy group |

| 5-Bromo-3-isopropoxy-2-methoxymethylpyridine | Pyridine ring with methoxymethyl substitution | Different heterocyclic structure |

| 1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene | Similar aromatic structure | Different substitution pattern |

The presence of both bromine and trifluoromethyl groups alongside the isopropoxy moiety distinguishes this compound from these similar compounds.

Case Studies

- CNS Disorders : In a study examining the effects of related compounds on locomotor activity in rodents, it was found that administration led to significant alterations in movement patterns, suggesting potential therapeutic applications for CNS disorders .

- Cardiovascular Research : Another investigation focused on the modulation of urotensin II receptor activity by similar compounds indicated promising results for managing conditions like hypertension and heart failure .

Properties

Molecular Formula |

C10H11BrF3NO |

|---|---|

Molecular Weight |

298.10 g/mol |

IUPAC Name |

5-bromo-2-propan-2-yloxy-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H11BrF3NO/c1-5(2)16-9-3-6(10(12,13)14)7(11)4-8(9)15/h3-5H,15H2,1-2H3 |

InChI Key |

PWWNFBQPFMCJLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.